molecular formula C7H7ClN2O2 B2705320 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one CAS No. 1785261-45-1

2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one

Cat. No.: B2705320
CAS No.: 1785261-45-1
M. Wt: 186.6
InChI Key: KJDFSSHZZUZUCO-UHFFFAOYSA-N
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Description

2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyrimidin-4-one system. The chlorine substituent at position 2 distinguishes it from related derivatives. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors, such as 5-HT1A/1B antagonists .

Properties

IUPAC Name

2-chloro-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-7-9-5-1-2-12-3-4(5)6(11)10-7/h1-3H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDFSSHZZUZUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one typically involves the condensation of appropriate aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction can be carried out under various conditions, including the use of organic solvents or aqueous media .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The C2-chlorine atom undergoes substitution with nitrogen-based nucleophiles, enabling diversification of the pyrimidine ring:

Reaction with Hydrazine

Treatment with hydrazine hydrate in dioxane at reflux yields 4-hydrazinyl derivatives (e.g., 8c in ):

  • Conditions : Hydrazine hydrate (1 mL), dioxane (30 mL), reflux (4 h).

  • Product : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine.

  • Yield : 60% .

  • Key Data :

    • IR: 1,627 cm⁻¹ (C=N stretch).

    • ¹H NMR (CDCl₃): δ 4.32 ppm (NH, NH₂), 5.81 ppm (CH=).

Reaction with Amines

Primary and secondary amines substitute the chlorine atom under mild basic conditions, forming C2-aminated derivatives. Piperidine or triethylamine is often used as a catalyst .

Condensation and Cyclization Reactions

The compound participates in multi-component reactions (MCRs) to form fused heterocycles:

With Arylidenemalononitriles

In the presence of piperidine, it reacts with arylidenemalononitriles (e.g., benzylidenemalononitrile) via Michael addition and cyclization to yield pyrido[3',2':5,6]pyrano[2,3-d]pyrimidines :

  • Conditions : Ethanol, piperidine (catalytic), reflux.

  • Product : Tricyclic fused derivatives (e.g., 23 in ).

  • Key Interactions :

    • π-π stacking with Tyr907 and His862 in PARP-1 inhibition studies .

Functionalization via Acylation

The chlorine atom reacts with acylating agents to form imide intermediates:

With Chloroacetyl Chloride

Reaction with chloroacetyl chloride in dioxane produces 2-chloroacetamide derivatives , which further cyclize to tricyclic systems (e.g., 22 in ):

  • Conditions : Chloroacetyl chloride (1.2 eq), dioxane, reflux (24 h).

  • Yield : 70–80% .

  • Mechanism : Initial acylation followed by Dimroth rearrangement .

Hydrolysis and Oxidation

While direct hydrolysis of the C2-chlorine is less common, oxidative transformations of related sulfur analogs (e.g., methylthio derivatives) suggest potential pathways:

Hypothetical Hydrolysis to Hydroxyl

Under acidic/basic conditions, chlorine may hydrolyze to a hydroxyl group, though this requires validation (inferred from ).

Structural and Mechanistic Insights

  • Electrophilic Reactivity : The C2-chlorine’s position adjacent to electron-withdrawing groups (pyranone oxygen) enhances its susceptibility to NAS .

  • Biological Relevance : Derivatives exhibit PARP-1 inhibition (IC₅₀ values in nM range) via interactions with Gly863 and Ser904 residues .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one serves as a valuable intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

  • Oxidation : This compound can be oxidized to yield different derivatives.
  • Reduction : It can undergo reduction reactions to produce hydrogenated forms.
  • Substitution : The chlorine atom can be substituted with other functional groups.

Biological Activities

Research indicates that this compound may exhibit significant biological activities:

  • Antimicrobial Properties : Studies have suggested potential efficacy against various microbial strains.
  • Anticancer Potential : Preliminary investigations show that it may inhibit certain cancer cell lines by targeting specific molecular pathways .

The mechanism of action may involve the inhibition of enzymes or interaction with cellular receptors that play critical roles in disease progression.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound in treating diseases related to the mTOR pathway and PI3K signaling. These pathways are crucial in cancer biology as they regulate cell growth and metabolism. The compound has shown promise as an inhibitor in these pathways, which could lead to novel cancer therapies .

Industrial Uses

In industry, this compound is utilized as a building block in organic synthesis and material development. Its unique chemical properties make it suitable for creating new materials with specific functionalities.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through specific signaling pathways .
  • Antimicrobial Efficacy : Research conducted on various derivatives revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrano/Thiopyrano-Pyrimidinones

2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one
  • Structure : Replaces the chlorine at position 2 with a methylthio (-SCH₃) group.
  • Impact: The methylthio group is less electronegative than chlorine, reducing electrophilicity at the pyrimidinone core. This substitution may alter solubility and metabolic stability .
  • Synthesis: Not explicitly detailed in the evidence, but analogous routes (e.g., Gewald reaction for thiopyrano derivatives) may apply .
2-Methyl-3,5,7,8-tetrahydro-4H-thiopyrano[4,3-d]pyrimidin-4-one
  • Structure: Features a thiopyrano ring (sulfur instead of oxygen) and a methyl group at position 2.
  • The methyl group introduces steric hindrance, which could reduce reactivity compared to the chloro derivative .
  • Data : SMILES: O=C1C2=C(N=C(N1)C)CCSC2; InChiKey: InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) .

Thieno-Pyrimidinone Derivatives

3-Arylideneamino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ones (4a–h)
  • Structure: Replaces the pyrano ring with a thieno[2,3-d]pyrimidinone system. Arylideneamino groups at position 3 vary (e.g., benzylidene, 4-chlorobenzylidene).
  • Impact: The thieno ring enhances π-π stacking interactions, while arylideneamino groups modulate electronic properties and binding affinity. For example: 4a: Benzylideneamino substituent; mp 166–168°C, 92% yield . 4b: 4-Chlorobenzylideneamino; mp 198–200°C, 85% yield .
  • Biological Relevance : These compounds are explored as dual 5-HT1A/1B antagonists for antidepressant activity .

Chromeno-Pyrimidinone Derivatives

9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one
  • Structure: Incorporates a chromeno ring (benzene-fused pyran) and multiple chlorophenyl substituents.
  • Yield: 56%; characterized by MS (m/z: 513.4) .

Piperazinyl-Substituted Thiopyrano-Pyrimidinones

2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
  • Structure : Piperazinyl group at position 2 with a methylsulfonylphenyl moiety.
  • Impact: The piperazine ring introduces basicity and hydrogen-bonding capacity, while the sulfonyl group enhances polarity. This compound is a PARP inhibitor (poly ADP ribose polymerase), highlighting divergent biological applications compared to the chloro-pyrano derivative .

Comparative Analysis Table

Compound Class Key Structural Features Substituent Effects Biological Activity Reference
Chloro-pyrano-pyrimidinone Cl at position 2; pyrano ring Electrophilic core; moderate lipophilicity Potential CNS modulation
Methylthio-pyrano-pyrimidinone SCH₃ at position 2 Reduced reactivity; increased metabolic stability Underexplored
Thieno-pyrimidinones (4a–h) Thieno ring; arylideneamino at position 3 Enhanced π-π interactions; tunable electronics 5-HT1A/1B antagonism (antidepressant)
Chromeno-pyrimidinone Chromeno ring; chlorophenyl groups High rigidity; reduced solubility Underexplored
Piperazinyl-thiopyrano-pyrimidinone Piperazinyl-sulfonylphenyl at position 2 Basicity; PARP inhibition Anticancer (PARP-targeted)

Biological Activity

2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one (CAS: 1785261-45-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fused pyrano-pyrimidine ring system with the following characteristics:

  • Molecular Formula : C7_7H7_7ClN2_2O2_2
  • Molecular Weight : 186.6 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 97% .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • Inhibition of Cell Proliferation : The compound has shown potent inhibition against various cancer cell lines. In vitro studies demonstrated IC50_{50} values as low as 0.36 µM against cyclin-dependent kinases (CDK2), indicating its potential as an anticancer agent .
Cell LineIC50_{50} (µM)Mechanism
CDK20.36Inhibition of kinase activity
CDK91.8Inhibition of kinase activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : It demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) of 50 µM against E. coli and S. aureus .
Bacterial StrainMIC (µM)Activity
E. coli50Effective
S. aureus75Moderate

The biological effects of this compound are hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell cycle regulation and proliferation.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways critical for tumor growth and survival.
  • Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several research articles have documented the biological activities of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives of similar pyrano-pyrimidine compounds exhibited significant antiproliferative effects in human tumor cell lines such as HeLa and HCT116 .
  • Antimicrobial Evaluation : Another study highlighted the compound's effectiveness against various bacterial strains, emphasizing its potential use in developing new antimicrobial agents .

Q & A

What are the common synthetic strategies for 2-Chloro-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, such as cyclization and chlorination. For example:

  • Step 1: Preparation of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate via coupling reactions .
  • Step 2: Cyclization using reagents like phosphorus oxychloride (POCl₃) to form the pyrano-pyrimidine core .
  • Step 3: Chlorination at the 2-position using chlorinating agents (e.g., PCl₅) .
    Key parameters include temperature control (e.g., 368–371 K for cyclization) and stoichiometric ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) .

How can computational modeling predict the physicochemical properties and bioavailability of this compound?

Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) and software like Schrödinger’s QikProp can predict:

  • Lipinski’s Rule Parameters: LogP, molecular weight, hydrogen bond donors/acceptors .
  • Bioavailability: Polar surface area (<140 Ų) and solubility (LogS). For example, chromeno-pyrimidine derivatives showed oral bioavailability via computational studies .
  • ADMET Properties: Toxicity risks and metabolic stability using tools like SwissADME .

What characterization techniques are critical for confirming the structure of this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl carbons at δ 160–180 ppm) .
  • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography: Validates 3D structure and intermolecular interactions (e.g., hydrogen bonding in thieno-pyrimidinones) .

How should researchers address discrepancies in synthetic yields across different reaction conditions?

Level: Advanced
Methodological Answer:

  • Controlled Experiments: Vary catalysts (e.g., p-toluenesulfonic acid vs. POCl₃) and solvents .
  • Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent purity) .
  • Case Study: A 72% yield drop in 2m vs. 83% in 2l ( ) was attributed to steric hindrance from substituents.

What is the role of substituents on the pyrimidine ring in modulating biological activity?

Level: Basic
Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance electrophilicity for nucleophilic substitution reactions .
  • Bulkier Substituents (e.g., tert-butyl): Improve metabolic stability but may reduce solubility .
  • Sulfur vs. Oxygen Analogues: Thiopyrano derivatives show distinct pharmacokinetics due to altered hydrogen bonding .

How can reaction conditions be optimized for scale-up synthesis?

Level: Advanced
Methodological Answer:

  • Catalyst Screening: Replace POCl₃ with milder agents (e.g., SOCl₂) to reduce side reactions .
  • Solvent Selection: Use DMF or acetonitrile for higher polarity and better solubility of intermediates .
  • Flow Chemistry: Continuous flow systems improve heat transfer and reduce reaction time for cyclization steps .

What analytical strategies are used to identify and quantify byproducts during synthesis?

Level: Advanced
Methodological Answer:

  • HPLC-MS: Detects impurities (e.g., dechlorinated byproducts) via retention time and mass-to-charge ratios .
  • TLC Monitoring: Tracks reaction progress using silica gel plates and UV visualization .
  • Isolation via Column Chromatography: Separates byproducts using gradient elution (e.g., hexane/ethyl acetate) .

How stable is this compound under varying pH and temperature conditions?

Level: Basic
Methodological Answer:

  • pH Stability: Hydrolysis risk increases in alkaline conditions (pH > 9) due to lactam ring opening .
  • Thermal Stability: Decomposition observed above 150°C; store at 2–8°C under inert atmosphere .
  • Light Sensitivity: UV exposure degrades chloro-substituted pyrimidines; use amber glassware .

How can X-ray crystallography resolve ambiguities in tautomeric forms of this compound?

Level: Advanced
Methodological Answer:

  • Single-Crystal Analysis: Determines dominant tautomer (e.g., 4-keto vs. 4-enol forms) via bond lengths and angles .
  • Hydrogen Bonding Networks: Identifies stabilizing interactions (e.g., N–H···O=C in thieno-pyrimidinones) .

What are the key synthons for constructing derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Core Synthons: Ethyl 2-cyanoacetate for pyrimidine ring formation .
  • Chlorination Precursors: 4-oxo intermediates for regioselective substitution .
  • Functionalization Sites: Position 2 for nucleophilic displacement (e.g., with thiols or amines) .

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